![molecular formula C14H14N4O2S B2566841 2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034400-24-1](/img/structure/B2566841.png)
2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The structure of this compound would likely be determined in a similar manner.Chemical Reactions Analysis
Imidazole compounds show a broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Synthesis and Biological Activity
- Novel Compound Synthesis : Research has focused on synthesizing novel compounds with variations in the imidazolidine structure, aiming to explore their potential biological activities. For instance, the synthesis of 2-phenylthiazolidine derivatives as cardiotonic agents explores modifications to similar structures, showcasing the importance of structural variations in medicinal chemistry (H. Nate et al., 1987) source.
- Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines, structurally related to the compound , have been synthesized and shown to exhibit significant antiprotozoal activity. This highlights the potential of such compounds in treating protozoal infections (M. Ismail et al., 2004) source.
Methodological Advances in Synthesis
- Continuous Flow Synthesis : The advancement in the synthesis methodology of imidazo[1,2-a] heterocycles through continuous flow processes marks a significant improvement in the efficiency and scalability of producing such compounds, potentially including variations of the target compound (A. Herath et al., 2010) source.
- Automated Synthesis : The development of automated synthesis methods for highly functionalized imidazo[1,2-a] heterocycles further illustrates the technological advancements in the field, enabling rapid and precise production of complex molecules (A. Herath et al., 2010) source.
Potential Pharmacological Applications
- Anticancer Activity Docking Studies : Computational studies on chromeno[4,3-b]pyridine derivatives, closely related to the target compound, have identified potential interactions with breast cancer cell lines, indicating the promise of such compounds in cancer therapy (Ghada E. Abd El Ghani et al., 2022) source.
- Acetylcholinesterase Inhibitors : Carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts have been studied for their acetylcholinesterase inhibitory activity, showing potential as protective agents against organophosphorus compounds, thus indicating the broad pharmacological relevance of these structures (R. Sundberg et al., 1993) source.
Mechanism of Action
Target of Action
Compounds containing imidazole, a similar structure, have been known to interact with a broad range of targets due to their diverse biological properties .
Mode of Action
It’s worth noting that imidazole derivatives, which share a similar structure, are known for their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole, a similar structure, is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
properties
IUPAC Name |
2-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-13-16-6-7-18(13)14(20)17-9-10-3-1-5-15-12(10)11-4-2-8-21-11/h1-5,8H,6-7,9H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJXPRRCNAMBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide |
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